(E)-N'-benzylidene-2-methylbenzohydrazide
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Overview
Description
(E)-N'-benzylidene-2-methylbenzohydrazide is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies (E)-N'-benzylidene-2-methylbenzohydrazide and its derivatives are frequently synthesized and characterized to explore their structural and molecular properties. For instance, research on related compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has shown detailed spectroscopic studies including FT-IR, 1H & 13C NMR, and ESI-MS. These studies provide insights into the molecular configurations and potential reactivities of such compounds, highlighting their applications in developing new materials or drugs with specific properties (Karrouchi et al., 2021).
Molecular Docking and Potential Therapeutic Uses The molecular docking studies of similar compounds suggest potential therapeutic applications, such as anti-diabetic agents. The interactions between these compounds and specific proteins can be analyzed to design drugs targeting diseases like diabetes, showcasing the medicinal chemistry applications of this compound derivatives (Karrouchi et al., 2021).
Corrosion Inhibition Benzimidazole derivatives, closely related to this compound, have been studied for their corrosion inhibition properties. Theoretical and experimental studies demonstrate that these compounds can effectively prevent corrosion in metals, suggesting applications in industrial maintenance and preservation (Obot & Obi-Egbedi, 2010).
Agricultural Applications In agriculture, similar structures to this compound have been explored for their fungicidal properties. For example, carbendazim, a benzimidazole derivative, is widely used to control plant diseases. Its mechanism, acting on fungal tubulin, suggests that this compound derivatives could also have applications in enhancing food production safety and efficiency (Campos et al., 2015).
Environmental Impact Studies Studies on the environmental impact of related compounds, such as their fate, behavior, and toxicity in aquatic environments, are essential. These research efforts contribute to understanding how this compound derivatives might affect ecosystems, guiding the development of safer chemicals and informing regulatory policies (Haman et al., 2015).
Mechanism of Action
Target of action
The primary targets of a compound are usually identified through a combination of experimental techniques such as affinity-based pull-down methods and label-free techniques .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are typically studied in animal models before progressing to human trials. These studies help determine how much of the compound is absorbed into the body, how it is distributed among the tissues, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of a compound’s action can be studied using a variety of techniques, including microscopy for observing cellular changes, flow cytometry for understanding changes in cell populations, and molecular biology techniques for studying changes at the genetic and protein levels .
Action environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence a compound’s action, efficacy, and stability. These factors are usually studied in controlled laboratory conditions before moving on to real-world scenarios .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)15(18)17-16-11-13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWPXOUEMTHSD-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.